4-Hydroxy-3-(trimethylsilyl)benzonitrile

Description

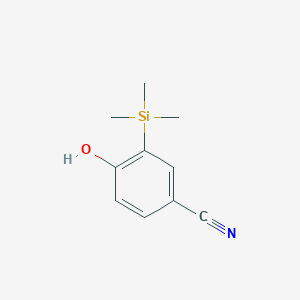

4-Hydroxy-3-(trimethylsilyl)benzonitrile (CAS: Not explicitly provided in evidence) is a substituted benzonitrile derivative featuring a hydroxyl group at the para-position and a trimethylsilyl (TMS) group at the meta-position relative to the nitrile functionality. The TMS group is known for its electron-donating and steric effects, which influence the compound’s reactivity, solubility, and stability.

Benzonitrile derivatives are widely used in organic synthesis, pharmaceuticals, and materials science. The hydroxyl group in such compounds often participates in hydrogen bonding, while the TMS group enhances lipophilicity and can act as a protective group during synthetic procedures .

Properties

Molecular Formula |

C10H13NOSi |

|---|---|

Molecular Weight |

191.30 g/mol |

IUPAC Name |

4-hydroxy-3-trimethylsilylbenzonitrile |

InChI |

InChI=1S/C10H13NOSi/c1-13(2,3)10-6-8(7-11)4-5-9(10)12/h4-6,12H,1-3H3 |

InChI Key |

LGNMQIWGBXEIAF-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=C(C=CC(=C1)C#N)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-Hydroxy-3-(trimethylsilyl)benzonitrile

General Synthetic Strategy

The synthesis of this compound generally involves the following key steps:

- Introduction of the nitrile group onto a suitably substituted benzene ring.

- Installation or preservation of the hydroxy group at the 4-position.

- Selective silylation at the 3-position with a trimethylsilyl group.

Two main approaches are commonly reported:

Stepwise Preparation from Vanillic Aldehyde Derivatives

One effective method starts with vanillic aldehyde (4-hydroxy-3-methoxybenzaldehyde) as the precursor. The process comprises:

Conversion of vanillic aldehyde to the corresponding aldoxime by reaction with hydroxylamine hydrochloride in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or N-methylformamide (NMF).

Dehydration of the aldoxime intermediate to yield the nitrile derivative (chinese cymbidium nitrile).

Demethylation of the methoxy group at the 3-position under Lewis acid catalysis to reveal the hydroxy group, producing 3,4-dihydroxybenzonitrile.

Selective silylation of the 3-hydroxy group with trimethylsilyl chloride or equivalent reagents to afford this compound.

Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| 1. Aldoxime formation | Vanillic aldehyde + hydroxylamine hydrochloride, NMF, 50-110°C, 6 h | 95.1 | 99.3 | Off-white crystalline powder |

| 2. Dehydration | Heating intermediate without isolation | High | - | Direct conversion to nitrile |

| 3. Demethylation | Lewis acid catalysis (e.g., BBr3) in aprotic solvent | High | >97 | Produces 3,4-dihydroxybenzonitrile |

| 4. Silylation | Trimethylsilyl chloride, base (e.g., imidazole), inert solvent | Moderate to high | >95 | Selective silylation at 3-OH |

This route is industrially scalable and has been verified in pilot plant tests with high yields and purity.

Direct Silylation of 4-Hydroxy-3-benzonitrile

An alternative approach involves:

- Starting from commercially available 3,4-dihydroxybenzonitrile.

- Protecting the 4-hydroxy group if necessary.

- Performing selective silylation of the 3-hydroxy group using trimethylsilyl chloride (TMSCl) in the presence of a base such as imidazole or triethylamine.

- Deprotection of any protecting groups to yield the target compound.

This method requires careful control of reaction conditions to avoid polysilylation or side reactions.

Protection/Deprotection Strategies in Complex Syntheses

In multi-step syntheses involving benzonitrile derivatives with additional functional groups, protection of hydroxyl groups is often necessary before silylation. For example:

- Primary hydroxyl groups may be protected as acetates or ethers.

- Silylation is performed selectively on the desired hydroxy group.

- Deprotection under mild acidic or basic conditions yields the final compound.

This strategy is useful when this compound is an intermediate in complex molecule synthesis.

Analytical Data and Characterization

The synthesized this compound is typically characterized by:

- Melting point: Consistent with literature values, indicating purity.

- Nuclear Magnetic Resonance (NMR):

- ^1H NMR shows characteristic singlets for the trimethylsilyl methyl protons (~0.2 ppm).

- Aromatic protons appear in the 6.5–8.0 ppm range.

- Hydroxy proton may appear as a broad singlet or be exchangeable.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight.

- High-Performance Liquid Chromatography (HPLC): Purity typically >95%.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Stepwise from vanillic aldehyde | Vanillic aldehyde | Hydroxylamine HCl, NMF, Lewis acid, TMSCl | 70-95 | >95 | Industrially scalable, high purity |

| Direct silylation | 3,4-Dihydroxybenzonitrile | TMSCl, base (imidazole), inert solvent | Moderate | >90 | Requires selective protection |

| Protection/deprotection route | Functionalized benzonitriles | Protecting groups, TMSCl, deprotection | Variable | >90 | Used in complex molecule synthesis |

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-(trimethylsilyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.

Substitution: Nucleophiles such as halides and alkoxides can be used to replace the trimethylsilyl group.

Major Products Formed

Oxidation: Formation of 4-oxo-3-(trimethylsilyl)benzonitrile.

Reduction: Formation of 4-hydroxy-3-(trimethylsilyl)benzylamine.

Substitution: Formation of 4-hydroxy-3-(substituted)benzonitrile.

Scientific Research Applications

4-Hydroxy-3-(trimethylsilyl)benzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(trimethylsilyl)benzonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The nitrile group can participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- Steric Hindrance : The bulky TMS group may hinder electrophilic substitution reactions at the meta-position, unlike smaller substituents like -OCH₃ or -CHO .

- Solubility: TMS-containing compounds are typically more lipophilic than their hydroxyl or amino counterparts, impacting their utility in aqueous-phase reactions .

Stability and Reactivity

- Hydrolytic Stability : The TMS group is susceptible to hydrolysis under acidic or basic conditions, contrasting with more stable substituents like -CF₃ or -CN. This property necessitates careful handling in synthetic workflows .

- Thermal Stability: Silyl ethers, including TMS derivatives, generally exhibit higher thermal stability compared to benzyl or tert-butyl ethers, as seen in pyrido[3,4-d]pyrimidinone intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.